molecular formula C18H17N3OS B2495906 3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine CAS No. 899968-49-1

3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Cat. No. B2495906
CAS RN: 899968-49-1
M. Wt: 323.41
InChI Key: JIBDNJWZNRPYDS-UHFFFAOYSA-N
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Description

“3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with an ethoxyphenyl group and a pyridinylmethylthio group .


Molecular Structure Analysis

The compound contains a pyridazine ring, which is aromatic and thus contributes to the compound’s stability. The ethoxyphenyl and pyridinylmethylthio groups are likely to influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the ethoxy group might make it more soluble in organic solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would depend on the biological target. Without more information, it’s difficult to predict .

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, stability, and possible uses in fields like medicinal chemistry .

properties

IUPAC Name

3-(4-ethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-2-22-16-5-3-15(4-6-16)17-7-8-18(21-20-17)23-13-14-9-11-19-12-10-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBDNJWZNRPYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

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